molecular formula C9H8BrNO4 B8262074 (2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoic acid

(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoic acid

Cat. No.: B8262074
M. Wt: 274.07 g/mol
InChI Key: OTQJUBTXGZWKKA-XFFZJAGNSA-N
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Description

(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoic acid is an organic compound that features a brominated phenyl ring and a hydroxyimino group

Scientific Research Applications

(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoic acid typically involves the bromination of a hydroxyphenyl precursor followed by the introduction of the hydroxyimino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of (2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The brominated phenyl ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-hydroxybenzoic acid: Shares the brominated phenyl ring but lacks the hydroxyimino group.

    3-Bromo-4-hydroxyphenylpropanoic acid: Similar structure but without the hydroxyimino group.

Uniqueness

(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoic acid is unique due to the presence of both the brominated phenyl ring and the hydroxyimino group, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c10-6-3-5(1-2-8(6)12)4-7(11-15)9(13)14/h1-3,12,15H,4H2,(H,13,14)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQJUBTXGZWKKA-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=NO)C(=O)O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C/C(=N/O)/C(=O)O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoic acid
Reactant of Route 2
(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoic acid
Reactant of Route 3
(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoic acid
Reactant of Route 4
(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoic acid
Reactant of Route 5
(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoic acid
Reactant of Route 6
Reactant of Route 6
(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoic acid

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